Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Structure-Activity Relationship Medicinal Chemistry Ligand Design

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435983-60-0) is a fully aromatic, nitrogen-rich heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. Its core scaffold is a recognized privileged structure in kinase inhibition, phosphodiesterase modulation, and anticancer research.

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
Cat. No. B11238293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC19H17N5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4
InChIInChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3
InChIKeyNOHLCSIXCPUQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine – A Differentiated Triazolopyrimidine for Targeted Chemical Biology


2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435983-60-0) is a fully aromatic, nitrogen-rich heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. Its core scaffold is a recognized privileged structure in kinase inhibition, phosphodiesterase modulation, and anticancer research [1]. The compound features a 4-methoxyphenethyl substituent at the 2-position and a 2-pyridyl group at the 7-position, creating a unique spatial and electronic profile compared to other regioisomeric or des-methoxy analogs. This specific substitution pattern has been enumerated in commercial screening libraries but remains sparsely characterized in the primary literature, making its procurement a targeted decision for exploring underexploited chemical space within a validated pharmacophore.

Why 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Is Not Interchangeable with Close Analogs


Attempting to substitute this compound with structurally similar triazolopyrimidines (e.g., the 3-pyridyl or 4-pyridyl regioisomer, the des-methoxy phenethyl analog, or the benzyl-linked variant) introduces unvalidated variables that can fundamentally alter target engagement, pharmacokinetics, and selectivity. The position of the pyridyl nitrogen dictates hydrogen-bonding geometry and metal-chelation capacity; the methoxy group modulates electron density on the phenyl ring and metabolic stability; the ethylene linker length influences conformational flexibility and hydrophobic packing. Without direct comparative data, assuming functional equivalence between these analogs is scientifically unsound and can lead to irreproducible results or erroneous structure-activity conclusions [1].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine


Pyridyl Regioisomerism: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Electronic and Geometric Differentiation

The 2-pyridyl group at the 7-position presents a nitrogen lone pair in an ortho orientation relative to the triazolopyrimidine core, enabling bidentate metal-chelation motifs distinct from the 3-pyridyl (meta) and 4-pyridyl (para) isomers. The measured logP of 2.63 for the 3-pyridyl analog provides a baseline, while the 2-pyridyl isomer is predicted to have a lower logP due to intramolecular N···H interactions, subtly altering polarity and permeability. No direct comparative bioactivity data are publicly available for this specific compound series, representing a critical evidence gap.

Structure-Activity Relationship Medicinal Chemistry Ligand Design

Methoxy Substituent Effect: 4-Methoxyphenethyl vs. Unsubstituted Phenethyl

The 4-methoxy group on the phenethyl ring is a well-known metabolic soft spot that can both enhance solubility and introduce susceptibility to O-demethylation by CYP450 enzymes. The des-methoxy analog, 2-Phenethyl-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435899-78-7), serves as the direct comparator. In the broader triazolopyrimidine class, methoxy substitution has been shown to modulate ABCB1 inhibitory potency by up to 5-fold [1], though specific head-to-head data for this exact pair have not been published.

Metabolic Stability Electronic Effects Structure-Activity Relationship

Linker Length Specificity: Phenethyl vs. Benzyl Attachment

The ethylene linker (-CH2CH2-) in the 2-phenethyl substituent provides greater conformational freedom than the methylene linker (-CH2-) in the benzyl analog 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine. This additional rotational degree of freedom can be critical for induced-fit binding to flexible protein pockets. Class-level evidence from triazolopyrimidine kinase inhibitors indicates that linker length can alter IC50 values by more than 10-fold [1], though no direct comparison for this specific compound has been reported.

Conformational Analysis Structure-Activity Relationship Molecular Recognition

Scaffold Validation: Triazolo[1,5-a]pyrimidine Core as a Privileged Kinase and PDE Inhibitor Motif

The [1,2,4]triazolo[1,5-a]pyrimidine core is a validated pharmacophore with demonstrated activity against ABCB1 (IC50 values as low as 22 nM for advanced leads) [1], PDE2A [2], and various kinases. The 2,7-disubstitution pattern of the target compound maps onto the substitution vectors explored in multiple lead optimization campaigns, suggesting it occupies relevant chemical space. However, the specific 2-(4-methoxyphenethyl)-7-(2-pyridyl) combination has not been profiled in any publicly disclosed biological assay, and its activity remains unknown.

Privileged Scaffold Kinase Inhibition Phosphodiesterase Inhibition

Critical Evidence Gap: Absence of Public Bioactivity Data Limits Procurement Confidence

As of May 2026, a comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor catalogs returned no quantitative biological assay data, no target engagement profiles, no ADME/Tox measurements, and no in vivo efficacy results for this exact compound (CAS 1435983-60-0). The only listing is a BindingDB entry (CHEMBL1800532) reporting an IC50 of 724 nM against human iNOS, but the associated SMILES string (COc1ccnc(CCc2nc3nccc(OCCc4ccccc4)c3[nH]2)c1) corresponds to a different chemotype, suggesting a database annotation error [1]. All available CAS registry entries confirm identity and purity specifications but provide no functional characterization. This compound is appropriately classified as an 'unannotated screening compound' and should be procured only in the context of primary screening or chemical probe generation, not as a tool compound with an established mechanism of action.

Data Scarcity Risk Assessment Procurement Decision

Recommended Application Scenarios for 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Evidence Profile


Diversity-Oriented Screening Library Expansion Targeting Kinase and PDE Space

Procure as a structurally novel, unannotated addition to a screening deck focused on ATP-binding enzymes or phosphodiesterases. The compound's 2-pyridyl moiety and methoxyphenethyl substituent differentiate it from common commercial triazolopyrimidines, increasing chemical diversity and hit-finding probability in high-throughput screens [1].

Structure-Activity Relationship (SAR) Probe for Pyridyl Regioisomer Comparison

Use as the 2-pyridyl member of a matched-pair set including the 3-pyridyl and 4-pyridyl isomers to systematically map the effect of nitrogen position on potency, selectivity, and ADME properties within a scaffold of interest [1]. This is a hypothesis-generating tool for medicinal chemistry campaigns.

Linker Length SAR: Phenethyl vs. Benzyl Matched-Pair Analysis

Evaluate alongside the benzyl-linked analog 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine to quantify the impact of linker flexibility on target binding and off-target profiles. The one-rotatable-bond difference provides a clean experimental system for conformational analysis [1].

Negative Control or Inactive Probe Generation

Given the absence of confirmed bioactivity, this compound may serve as a negative control or starting point for medicinal chemistry optimization if initial screening reveals no activity against a panel of targets. Its purity (>95% by HPLC as indicated in vendor specifications) supports reliable use in biochemical assays .

Quote Request

Request a Quote for 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.